Cas no 1545779-07-4 (5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid)

5-Amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 5-position and a pyrimidin-2-yl moiety at the 1-position, along with a carboxylic acid functionality at the 4-position. This structure imparts unique reactivity and versatility, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The presence of both amino and carboxylic acid groups allows for further derivatization, enabling the development of targeted molecules with potential biological activity. Its pyrimidine and pyrazole rings contribute to strong hydrogen bonding and π-stacking interactions, enhancing binding affinity in drug design. The compound is particularly useful in the synthesis of kinase inhibitors and other pharmacologically active agents due to its rigid, planar scaffold. High purity and well-defined synthetic routes ensure reproducibility for research and industrial applications.
5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid structure
1545779-07-4 structure
Product Name:5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid
CAS No:1545779-07-4
MF:C8H7N5O2
MW:205.173480272293
CID:5219739
PubChem ID:83240197
Update Time:2025-07-02

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2-pyrimidinyl)-
    • 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid
    • Inchi: 1S/C8H7N5O2/c9-6-5(7(14)15)4-12-13(6)8-10-2-1-3-11-8/h1-4H,9H2,(H,14,15)
    • InChI Key: HSAXTYNSDKCOSL-UHFFFAOYSA-N
    • SMILES: N1(C2=NC=CC=N2)C(N)=C(C(O)=O)C=N1

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Additional information on 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Introduction to 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic Acid (CAS No. 1545779-07-4)

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1545779-07-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule has garnered attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry. The compound features a pyrazole core linked to a pyrimidine moiety, which creates a rich scaffold for further functionalization and biological activity modulation.

The structural composition of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid makes it an attractive candidate for developing novel therapeutic agents. The presence of both amino and carboxylic acid functional groups provides multiple sites for chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties. Such modifications are crucial for optimizing drug efficacy, solubility, and metabolic stability.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in biologically active molecules. Pyrazole and pyrimidine derivatives, in particular, have been extensively studied for their roles in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The compound 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is no exception and has been explored in several preclinical studies for its potential pharmacological benefits.

One of the most compelling aspects of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is its ability to serve as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. For instance, studies have demonstrated its utility in creating small-molecule inhibitors that disrupt aberrant signaling pathways in tumor cells.

The pyrimidine moiety in 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is particularly noteworthy, as it is a common structural element found in many nucleoside analogs used in antiviral and anticancer therapies. By incorporating this moiety into drug candidates, scientists aim to enhance binding affinity to biological targets while minimizing off-target effects. This approach has led to the discovery of several promising compounds that are currently undergoing further investigation.

The carboxylic acid group at the 4-position of the pyrazole ring offers another avenue for functionalization. This group can be transformed into various derivatives, such as esters or amides, which can improve drug-like properties such as bioavailability and tissue distribution. Additionally, the amino group provides a site for further derivatization, allowing for the creation of prodrugs or conjugates that enhance delivery systems.

Recent advancements in computational chemistry have also contributed to the study of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid. Molecular modeling techniques have enabled researchers to predict how different modifications might affect the compound's biological activity. These predictions are then validated through experimental studies, leading to a more efficient drug discovery process. By combining computational methods with traditional synthetic approaches, scientists can accelerate the development of novel therapeutics.

The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their diverse biological activities and synthetic flexibility. 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid exemplifies this trend, as it has been incorporated into several drug candidates that are currently in clinical trials or preclinical development. These trials aim to evaluate the safety and efficacy of new treatments targeting various diseases.

In conclusion, 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1545779-07-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent starting point for developing novel therapeutic agents with applications across multiple disease areas. As research continues to uncover new biological targets and synthetic strategies, compounds like this will play an increasingly important role in the fight against human disease.

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